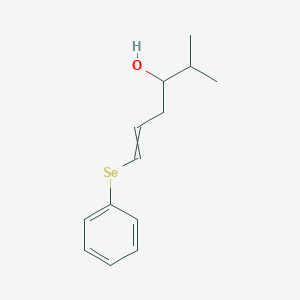
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol is an organic compound that contains a phenylselanyl group attached to a hexenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol typically involves the introduction of the phenylselanyl group to a suitable precursor. One common method is the reaction of 2-methyl-5-hexen-3-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield alkenes.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Alkenes and selenoxides.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing the phenylselanyl group.
Scientific Research Applications
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has explored their antioxidant properties and potential use in cancer therapy.
Industry: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and materials science.
Mechanism of Action
The mechanism by which 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol exerts its effects involves the interaction of the phenylselanyl group with various molecular targets. Selenium-containing compounds are known to participate in redox reactions, which can influence cellular processes. The phenylselanyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hexen-3-ol: Lacks the phenylselanyl group, making it less reactive in certain chemical transformations.
Phenylselanyl derivatives: Compounds like phenylselanyl chloride or phenylselanyl bromide share the phenylselanyl group but differ in their reactivity and applications.
Uniqueness
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol is unique due to the presence of both an alkene and a phenylselanyl group, allowing it to participate in a wide range of chemical reactions. Its selenium content also imparts unique redox properties, making it valuable in both synthetic and biological contexts.
Properties
CAS No. |
85363-36-6 |
|---|---|
Molecular Formula |
C13H18OSe |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-methyl-6-phenylselanylhex-5-en-3-ol |
InChI |
InChI=1S/C13H18OSe/c1-11(2)13(14)9-6-10-15-12-7-4-3-5-8-12/h3-8,10-11,13-14H,9H2,1-2H3 |
InChI Key |
NTDPTZCWTBLMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


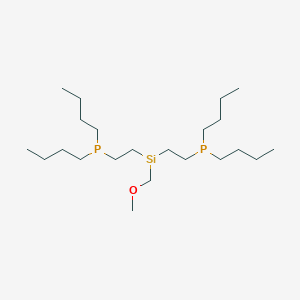

![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
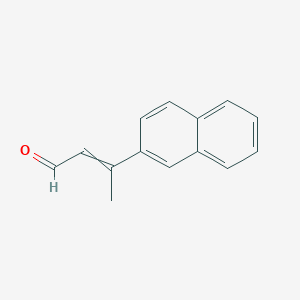

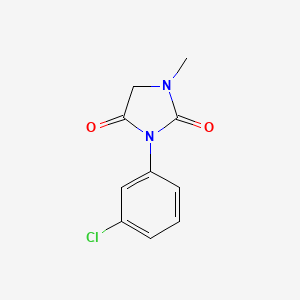
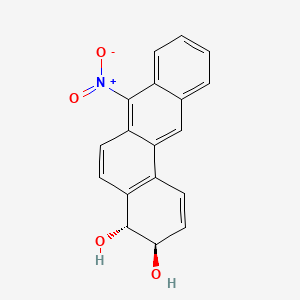
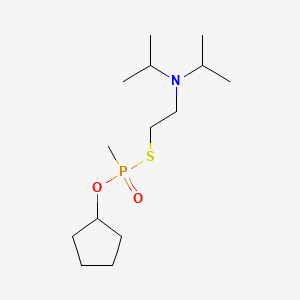
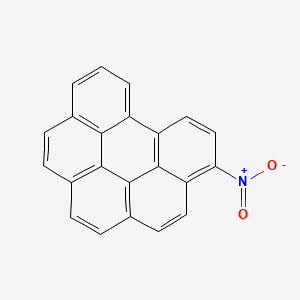

![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)

